4-Bromo-2-(difluoromethoxy)-6-fluoroaniline CAS 1980039-96-0 supplier
4-Bromo-2-(difluoromethoxy)-6-fluoroaniline CAS 1980039-96-0 supplier
CAS: 1980039-96-0 Formula: C₇H₅BrF₃NO Molecular Weight: 256.02 g/mol
Executive Summary: The "Lipophilic Phenol" Scaffold
In the landscape of modern medicinal chemistry, 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline represents a "privileged scaffold"—a building block designed to address specific failure modes in drug discovery, such as metabolic instability and poor membrane permeability.
This molecule is not merely a halogenated aniline; it is a strategic integration of three distinct medicinal chemistry tactics:
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The Difluoromethoxy (-OCF₂H) Group: Acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or methoxy (-OMe) groups while blocking metabolic O-dealkylation.[1]
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The Ortho-Fluorine: Modulates the pKa of the aniline nitrogen, reducing its basicity and potential for hERG channel inhibition, while imposing conformational constraints via intramolecular electrostatic interactions.
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The Para-Bromine: A versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the synthesis, quality control, and procurement specifications required to utilize this compound effectively in high-stakes research.
Molecular Architecture & Physicochemical Logic
The utility of CAS 1980039-96-0 lies in its specific substitution pattern.[2] Understanding the electronic and steric interplay is critical for explaining its behavior in biological systems.
Table 1: Physicochemical Impact of Substituents
| Substituent | Position | Electronic Effect (Hammett) | Medicinal Chemistry Function |
| -NH₂ | C1 | Electron Donor (+M) | Primary attachment point; H-bond donor/acceptor. |
| -OCF₂H | C2 (Ortho) | Inductive Withdrawal (-I) | Lipophilic H-Bond Donor. The CF₂H proton is acidic enough to donate H-bonds, unlike -OCF₃. |
| -Br | C4 (Para) | Weak Withdrawal (-I) | Reactive Handle. Positioned para to NH₂ to maximize cross-coupling efficiency without steric hindrance. |
| -F | C6 (Ortho) | Strong Withdrawal (-I) | Metabolic Blocker. Prevents oxidative metabolism at the ortho position; lowers aniline pKa. |
Structural Logic Diagram
The following diagram illustrates the functional logic of the molecule, highlighting why this specific arrangement is sought after in kinase inhibitor design.
Figure 1: Functional decomposition of 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline showing the medicinal utility of each substituent.
Synthetic Access & Methodology
The synthesis of CAS 1980039-96-0 is non-trivial due to the need for regioselective halogenation and the installation of the sensitive difluoromethoxy group. The most robust route avoids direct difluoromethylation of the aniline (which can lead to N-alkylation) and instead targets the phenol precursor.
Recommended Synthetic Route
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Precursor: 2-Fluoro-6-nitrophenol.
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Step 1 (O-Difluoromethylation): Reaction with Sodium chlorodifluoroacetate (a source of difluorocarbene, :CF₂).[3]
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Step 2 (Reduction): Reduction of the nitro group to the aniline.
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Step 3 (Bromination): Electrophilic bromination.
Detailed Protocol: Step 1 (Difluoromethylation)
Rationale: Using Freon-22 (ClCF₂H) is obsolete and environmentally restricted. The use of sodium chlorodifluoroacetate is the modern standard for generating difluorocarbene in situ.
Reagents:
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2-Fluoro-6-nitrophenol (1.0 eq)
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Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: DMF/Water (9:1)
Procedure:
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Dissolve 2-fluoro-6-nitrophenol and K₂CO₃ in DMF/H₂O. Heat to 60°C.
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Slowly add Sodium chlorodifluoroacetate (dissolved in DMF) over 2 hours. Caution: CO₂ gas evolution.
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Maintain temperature at 95-100°C for 4 hours to drive the carbene insertion.
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Workup: Cool, dilute with water, extract with Ethyl Acetate.
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QC Check: ¹H NMR should show a triplet at ~6.5 ppm (J ≈ 70 Hz) characteristic of the -OCF₂H proton.
Detailed Protocol: Step 3 (Regioselective Bromination)
Rationale: The amino group (-NH₂) is a strong activator. The -OCF₂H and -F groups are ortho-directors (but weaker than NH₂). The para position relative to NH₂ is the only sterically and electronically favorable site.
Reagents:
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2-(difluoromethoxy)-6-fluoroaniline (Intermediate)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Solvent: Acetonitrile (ACN) or DMF
Procedure:
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Dissolve the aniline intermediate in ACN at 0°C.
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Add NBS portion-wise to avoid over-bromination.
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Stir at 0°C for 1 hour, then warm to RT.
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Self-Validating Endpoint: Monitor via LCMS. The disappearance of the starting material (M+H) and appearance of the M+H+79/81 (Br isotope pattern) confirms the reaction.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway emphasizing the late-stage bromination strategy.
Procurement & Quality Assurance
When sourcing this material from a supplier (custom synthesis house or catalog vendor), "purity" (>98%) is insufficient. You must validate the identity and regiochemistry.
Critical Specification Sheet
Researchers should request the following data package from any potential supplier:
| Test | Acceptance Criteria | Scientific Rationale |
| ¹H NMR | Triplet at ~6.5-6.9 ppm (J_HF ≈ 70-74 Hz). | Confirms the -OCF₂H group is intact. If this signal is a singlet or missing, the difluoromethylation failed. |
| ¹⁹F NMR | Two distinct signals. | Signal 1: ~ -82 ppm (OCF₂H, doublet). Signal 2: ~ -130 ppm (Ar-F). Must show integration ratio of 2:1. |
| LCMS | Single peak >98%. Mass: 256/258 (1:1 ratio). | Confirms Bromine presence (isotopic pattern). |
| Regio-Control | NOE (Nuclear Overhauser Effect) data. | Crucial: Must confirm Br is para to NH₂. Impurities often include the 5-bromo isomer if the starting material was impure. |
Common Impurity Profile
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Des-bromo analog: Result of incomplete bromination.
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N-difluoromethyl side product: If reaction conditions in Step 1 were too basic, the carbene can attack the nitrogen (if doing late-stage functionalization).
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Protodefluorination: Loss of the CF₂H group leads to the phenol, which is highly polar and reactive.
References
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BenchChem. (2025).[1][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [5]
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Fier, P.S. & Hartwig, J.F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Science/NIH.
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Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 164-180.[3]
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PubChem. (n.d.). 4-Bromo-2,6-difluoroaniline Compound Summary. (Analogous Structure Reference). Retrieved from
